molecular formula C13H16ClF3N2O2S B2430656 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine CAS No. 1207058-46-5

1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine

Cat. No.: B2430656
CAS No.: 1207058-46-5
M. Wt: 356.79
InChI Key: VDBYPSMEKRUJCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a sulfonyl group and a trifluoroethyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the sulfonylation of 3-chloro-2-methylphenyl with a sulfonyl chloride, followed by the introduction of the piperazine ring through nucleophilic substitution. The final step involves the addition of the trifluoroethyl group under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the piperazine or aromatic ring.

Scientific Research Applications

1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-methylpiperazine
  • 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-ethylpiperazine
  • 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)benzene

Uniqueness

1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine is unique due to the presence of both the sulfonyl and trifluoroethyl groups, which confer distinct chemical and biological properties. The trifluoroethyl group, in particular, enhances the compound’s stability and lipophilicity, making it more effective in penetrating biological membranes and interacting with molecular targets.

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)sulfonyl-4-(2,2,2-trifluoroethyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClF3N2O2S/c1-10-11(14)3-2-4-12(10)22(20,21)19-7-5-18(6-8-19)9-13(15,16)17/h2-4H,5-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBYPSMEKRUJCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCN(CC2)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.